![molecular formula C40H24N10Na4O19S4 B14461355 tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate CAS No. 70210-34-3](/img/structure/B14461355.png)
tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is a water-soluble salt with a red to brown hue, commonly used in various industrial applications, particularly in dyeing processes .
Preparation Methods
The synthesis of tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic rings. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
Tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: It is used in staining techniques for microscopy.
Medicine: Research explores its potential as a diagnostic tool due to its colorimetric properties.
Industry: It is extensively used in textile dyeing and printing.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various functional groups within the compound that interact with light. The pathways involved are primarily photophysical and photochemical processes .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
- Direct Orange 39
- Acid Red 88
- Reactive Black 5 Tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate is unique due to its specific sulfonation pattern and the presence of multiple nitro and sulfonato groups, which enhance its solubility and color properties .
Properties
CAS No. |
70210-34-3 |
|---|---|
Molecular Formula |
C40H24N10Na4O19S4 |
Molecular Weight |
1168.9 g/mol |
IUPAC Name |
tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H28N10O19S4.4Na/c51-33-19-34(52)31(18-30(33)45-43-23-5-1-21(2-6-23)41-28-11-9-25(49(54)55)15-35(28)71(61,62)63)46-47-32-17-27(70(58,59)60)13-20-14-37(73(67,68)69)39(40(53)38(20)32)48-44-24-7-3-22(4-8-24)42-29-12-10-26(50(56)57)16-36(29)72(64,65)66;;;;/h1-19,41-42,51-53H,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;/q;4*+1/p-4 |
InChI Key |
YEYRLCHTGWGSQF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



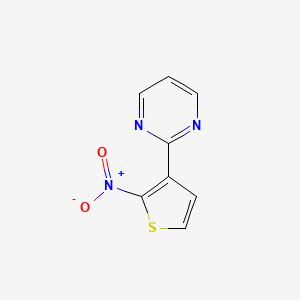

![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

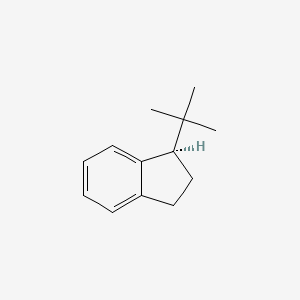
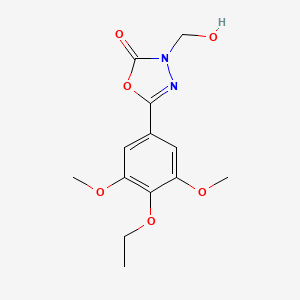
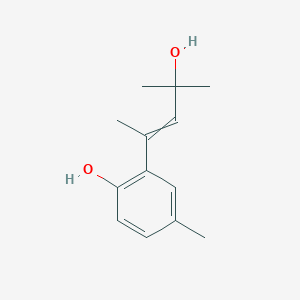
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
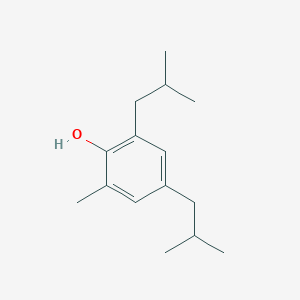
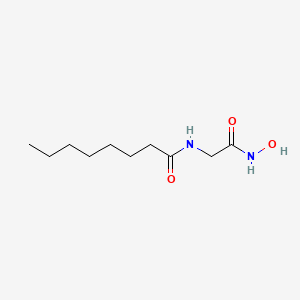
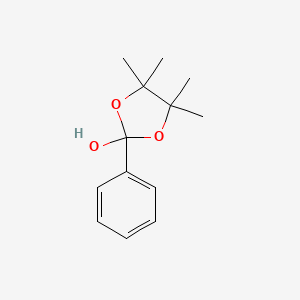
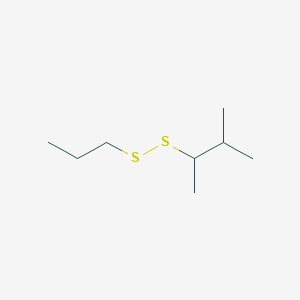
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
